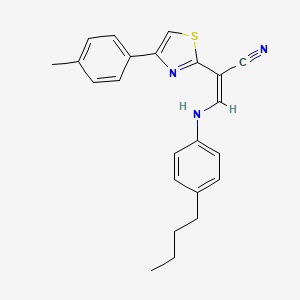
(Z)-3-((4-butylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-((4-butylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, commonly known as BPTAA, is a novel compound with potential applications in scientific research. It is a small molecule that belongs to the class of acrylonitrile derivatives, which have been studied for their various biological activities. BPTAA has been found to exhibit promising properties such as anti-inflammatory, anti-cancer, and anti-bacterial effects.
作用機序
The mechanism of action of BPTAA is not fully understood, but it is believed to involve the inhibition of various signaling pathways. BPTAA has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. It has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
BPTAA has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. BPTAA has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the regulation of cell growth and survival.
実験室実験の利点と制限
BPTAA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been found to have good solubility in a variety of solvents, which makes it suitable for various assays. However, BPTAA also has some limitations. It has been found to be unstable under certain conditions, which can affect its activity. In addition, the mechanism of action of BPTAA is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of BPTAA. Firstly, further research is needed to understand the mechanism of action of BPTAA. This will help to design experiments to study its effects more effectively. Secondly, the potential applications of BPTAA in various diseases need to be explored further. Finally, the synthesis of BPTAA needs to be optimized to improve its yield and stability.
Conclusion:
In conclusion, BPTAA is a novel compound with potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial effects. The synthesis of BPTAA involves the reaction of 4-butylaniline and 4-(p-tolyl)thiazol-2-amine with acrylonitrile in the presence of a base catalyst. The mechanism of action of BPTAA is not fully understood, but it is believed to involve the inhibition of various signaling pathways. BPTAA has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of BPTAA, including further research on its mechanism of action and potential applications in various diseases.
合成法
The synthesis of BPTAA involves the reaction of 4-butylaniline and 4-(p-tolyl)thiazol-2-amine with acrylonitrile in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to BPTAA through a series of steps. The yield of BPTAA can be improved by optimizing the reaction conditions such as temperature, time, and solvent.
科学的研究の応用
BPTAA has been studied for its potential applications in various scientific research areas. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. BPTAA has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, BPTAA has been found to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
特性
IUPAC Name |
(Z)-3-(4-butylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3S/c1-3-4-5-18-8-12-21(13-9-18)25-15-20(14-24)23-26-22(16-27-23)19-10-6-17(2)7-11-19/h6-13,15-16,25H,3-5H2,1-2H3/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVKKRQADXAKLD-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-((4-butylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2978195.png)
![4-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B2978197.png)
![6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2978199.png)
![3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone](/img/structure/B2978200.png)
![2-chloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-carboxamide](/img/structure/B2978202.png)
![5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B2978205.png)
![N-[(2,2-Dimethyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2978208.png)
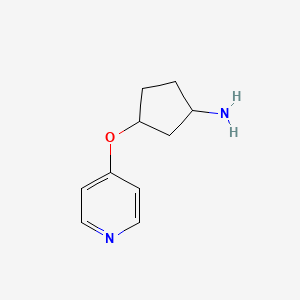
![2-ethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2978211.png)
![3-(2-fluorobenzyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978212.png)
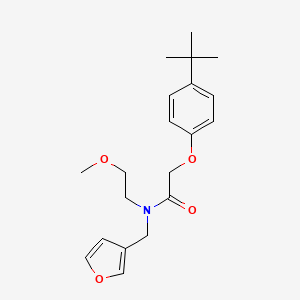
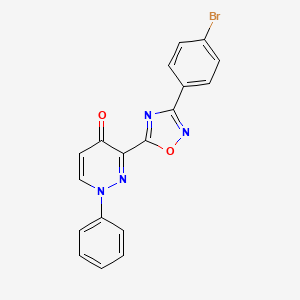
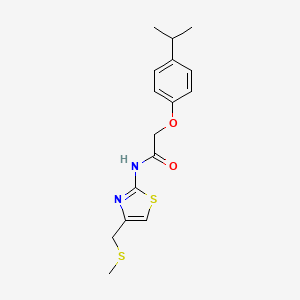
![2-Cyclopentylsulfanyl-1-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2978217.png)